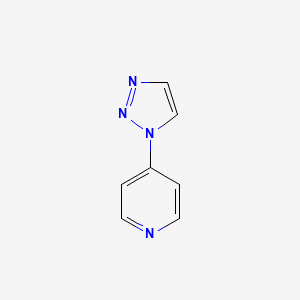

4-(1H-1,2,3-Triazol-1-yl)pyridine

Description

Significance of Triazole-Pyridine Hybrid Scaffolds in Modern Chemical Research

Triazole-pyridine hybrid scaffolds are molecular frameworks that incorporate both a triazole and a pyridine (B92270) ring. These structural motifs are of considerable interest due to their versatile applications across various scientific domains. Triazoles, five-membered heterocyclic rings with three nitrogen atoms, are known for their stability and capacity to form coordination complexes with metal ions. chemijournal.com Pyridine, a six-membered heterocyclic ring containing one nitrogen atom, is a fundamental building block in many biologically active compounds and functional materials.

The combination of these two heterocyclic systems into a single molecule creates a scaffold with unique electronic and steric properties. This has made triazole-pyridine derivatives valuable in fields such as medicinal chemistry, materials science, and catalysis. tandfonline.comnih.gov In medicinal chemistry, these hybrids are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. tandfonline.comacs.org The ability of the triazole and pyridine moieties to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allows for the design of molecules that can bind to biological targets with high affinity and selectivity. nih.gov In materials science, these scaffolds are utilized in the development of metal-organic frameworks (MOFs), coordination polymers, and fluorescent probes. chemijournal.com

Evolution of Research into Triazole-Pyridine Derivatives

Research into triazole-pyridine derivatives has evolved significantly over the past few decades. Initial studies often focused on the fundamental synthesis and characterization of these compounds. The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,2,3-triazole-containing compounds, including triazole-pyridine hybrids. chemijournal.commdpi.com This reaction's efficiency, high yield, and selectivity have enabled the creation of diverse libraries of these derivatives for various applications. chemijournal.com

More recent research has shifted towards exploring the specific functionalities and applications of these molecules. In coordination chemistry, for instance, studies have investigated how different triazole-pyridine isomers act as ligands for various transition metals, influencing the resulting complexes' structural and electronic properties. researchgate.netmmu.ac.uknih.gov This has led to the development of novel catalysts and materials with tailored properties. rsc.org Furthermore, there is a growing interest in the biological activities of these compounds, with numerous studies investigating their potential as therapeutic agents. nih.govamhsr.orgnih.gov

Scope and Research Focus on 4-(1H-1,2,3-Triazol-1-yl)pyridine

The specific compound, 4-(1H-1,2,3-Triazol-1-yl)pyridine, represents a particular isomer within the broader class of triazole-pyridine hybrids. The "4-" indicates that the triazole ring is attached to the fourth position of the pyridine ring, and "1H-1,2,3-triazol-1-yl" specifies the point of attachment on the triazole ring. This precise connectivity dictates the molecule's geometry and electronic properties, influencing its interactions with other molecules and its potential applications.

Research on 4-(1H-1,2,3-Triazol-1-yl)pyridine and its derivatives has explored its utility in several areas. For example, its coordination chemistry has been a subject of interest. The nitrogen atoms in both the pyridine and triazole rings can act as donor atoms, allowing the molecule to function as a ligand in the formation of coordination complexes with various metal ions. researchgate.netmmu.ac.uknih.gov These complexes have potential applications in catalysis and materials science.

Moreover, the biological activities of compounds containing the 4-(1H-1,2,3-triazol-1-yl)pyridine scaffold have been investigated. The structural features of this molecule make it a candidate for drug discovery efforts, and researchers have synthesized and evaluated derivatives for their potential therapeutic effects. acs.org

Detailed Research Findings

Synthesis and Characterization

The synthesis of triazole-pyridine derivatives can be achieved through various methods. A common and efficient method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com For instance, a modified "click" reaction between 2-azidopyridine (B1249355) and a suitable alkyne can yield a triazolyl-pyridine ligand. rsc.org One-pot synthesis methods have also been developed for the efficient production of substituted researchgate.netmmu.ac.uknih.govtriazolo[4,3-a]pyridines from readily available starting materials. rsc.orgorganic-chemistry.org

Characterization of these compounds typically involves a suite of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms. researchgate.netmmu.ac.uk

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. researchgate.netmmu.ac.uk

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. researchgate.netmmu.ac.uk

UV-Visible (UV/Vis) Spectroscopy: To study the electronic transitions within the molecule. researchgate.netmmu.ac.uk

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystal. nih.gov

Coordination Chemistry

The nitrogen atoms in both the pyridine and triazole rings of 4-(1H-1,2,3-triazol-1-yl)pyridine make it an excellent ligand for coordinating with metal ions. Studies have shown that triazole-pyridine ligands can form stable complexes with a variety of transition metals, including nickel (Ni), zinc (Zn), cobalt (Co), cadmium (Cd), and rhodium (Rh). researchgate.netmmu.ac.uknih.govresearchgate.net

The coordination mode can vary depending on the specific isomer and the metal ion. For example, in some complexes, the triazole-pyridine ligand acts as a bidentate ligand, coordinating to the metal center through one nitrogen from the pyridine ring and one from the triazole ring. researchgate.net The geometry of the resulting coordination complexes can range from tetrahedral to octahedral. researchgate.net

The electronic properties of the metal complexes are influenced by both the metal ion and the ligand. UV-Vis spectroscopy can be used to observe shifts in the absorption peaks upon coordination, providing insights into the electronic structure of the complex. researchgate.netmmu.ac.uk

Catalytic Applications

Triazole-pyridine metal complexes have shown promise as catalysts in various organic reactions. For example, a palladium(II) complex containing a bis(1,2,3-triazolyl-pyridine) ligand has been shown to be a highly effective catalyst for the Suzuki-Miyaura coupling reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. rsc.org The high reactivity of this complex is attributed to the specific electronic and steric properties of the triazole-pyridine ligand. rsc.org The development of such catalysts is an active area of research, aiming to create more efficient and selective synthetic methods.

Data Tables

Table 1: Spectroscopic Data for a Representative Triazole-Pyridine Ligand and its Metal Complexes

| Compound | Key IR Peaks (cm⁻¹) | UV/Vis λmax (nm) |

| 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-1-yl)pyridine | N/A | 250, 310 |

| [Ni(L)₂Cl₂] | Shifted from free ligand | 260, 320, 400 (sh), 650 |

| [Zn(L)₂Cl₂] | Shifted from free ligand | 255, 315 |

Data adapted from a study on a related triazole-pyridine ligand (L) and its nickel and zinc complexes. researchgate.netmmu.ac.uk "sh" denotes a shoulder peak.

Table 2: Selected Bond Lengths (Å) in a Nickel(II) Triazole-Pyridine Complex

| Bond | Bond Length (Å) |

| Ni1–N1 | 2.144(3) |

| Ni1–N8 | 2.0739(19) |

| N1–C2 | 1.341(3) |

| N1–C6 | 1.352(3) |

| N8–C7 | 1.357(3) |

Data from the crystal structure of [Ni(L)₂Cl₂] where L is 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. researchgate.netmmu.ac.uk

Properties

Molecular Formula |

C7H6N4 |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-(triazol-1-yl)pyridine |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h1-6H |

InChI Key |

REJWOMWLZVYMPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N2C=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 1h 1,2,3 Triazol 1 Yl Pyridine and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes for Triazole-Pyridine Construction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the "premier example of a click reaction" and is the most prominent method for constructing the 1,2,3-triazole core. acs.org This reaction joins an organic azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring and is foundational in the synthesis of 4-(1H-1,2,3-triazol-1-yl)pyridine. The synthesis typically involves the reaction of 4-azidopyridine (B1251144) with a suitable terminal alkyne or, more commonly, 4-ethynylpyridine (B1298661) with an organic azide.

Regioselective Synthesis Strategies

A key advantage of the CuAAC is its exceptional regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which generally produces a mixture of both 1,4- and 1,5-regioisomers and requires harsh conditions like prolonged heating. acs.orgorganic-chemistry.org

The regioselectivity of CuAAC is crucial for creating structurally well-defined molecules, which is vital for applications in drug discovery and materials science. For the synthesis of 4-(1H-1,2,3-triazol-1-yl)pyridine, this means that the reaction between 4-azidopyridine and an alkyne, or 4-ethynylpyridine and an azide, will reliably place the pyridine (B92270) group at the 1-position and the alkyne-derived substituent at the 4-position of the triazole ring.

While CuAAC is the standard for 1,4-isomers, other metal-catalyzed reactions can be used to obtain the 1,5-disubstituted isomers. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-triazoles and works with both terminal and internal alkynes. acs.orgmdpi.com The ability to selectively synthesize different regioisomers is critical for studying structure-activity relationships.

Strategies have also been developed for synthesizing more complex, multisubstituted triazoles. acs.org For example, three-component reactions involving an azide, an alkyne, and an aryl halide, catalyzed by a Cu/Pd system, can produce 1,4,5-trisubstituted-1,2,3-triazoles in a single step with high regioselectivity.

Catalyst Systems and Reaction Conditions

The effectiveness of the CuAAC reaction heavily depends on the catalyst system and the reaction conditions. The active catalyst is the copper(I) ion, which can be introduced in various ways.

Common Catalyst Systems:

In situ Reduction of Copper(II): A widely used method involves the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. acs.org This is often performed in aqueous solutions and is convenient for many applications.

Copper(I) Salts: Direct use of copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also common. organic-chemistry.org These are often used with ligands to stabilize the Cu(I) oxidation state and improve catalytic activity.

Copper Nanoparticles: Nanosized copper, including copper nanoparticles (CuNPs) and nanoheterostructured catalysts, have been shown to be effective catalysts for CuAAC reactions. researchgate.netrsc.org

Ligand-Assisted Catalysis: Various ligands are employed to stabilize the Cu(I) catalyst, preventing oxidation and disproportionation, and enhancing its catalytic performance. researchgate.net Pyridinyl-triazole based ligands have been found to be particularly effective, forming stable dinuclear copper(I) complexes that exhibit high catalytic activity even at low catalyst loadings and ambient temperatures. mdpi.comresearchgate.netacs.org Other N-heterocyclic ligands, such as those based on bis(pyrazolyl)methane, have also been successfully used. acs.org

The reaction conditions for CuAAC are generally mild, which is a major advantage of this method. Reactions are often run at room temperature, are tolerant of a wide range of functional groups, and can be performed in various solvents, including environmentally benign ones like water. researchgate.netthieme-connect.de Some systems even allow for open-flask conditions, simplifying the experimental setup. mdpi.com

| Copper Source | Ligand/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | None (or stabilizing ligands) | Water, t-BuOH/H₂O | Classic, widely used system; works well in aqueous media. | acs.org |

| CuI | Pyridinyl-triazole ligands | Various organic solvents | Highly efficient, low catalyst loading, room temperature, recyclable catalyst. Forms stable dinuclear complexes. | mdpi.comacs.org |

| CuI | Bis(pyrazolyl)methane (L₁) / PPh₃ | Aqueous media | Stable, oxygen/water compatible, works under ultrasonic conditions. | acs.org |

| Copper Nanoparticles (CuNPs) | Amine hydrochloride salts | Various organic solvents | Uses elemental copper as the catalyst source, enhanced dissolution of copper metal. | researchgate.net |

| Ag–ZnO Nanoparticles | None | Room Temperature | First viable copper-free bimetallic catalyst for one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles. | rsc.org |

Mechanistic Insights into CuAAC Pathways

The mechanism of the CuAAC reaction has been a subject of extensive investigation. It is understood to proceed through a stepwise pathway, which is a significant departure from the concerted mechanism of the thermal Huisgen cycloaddition. researchgate.net

The catalytic cycle is generally believed to involve the following key steps:

Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst first reacts with the terminal alkyne to form a π-complex. This increases the acidity of the terminal proton, allowing for its removal by a base (if present) to form a copper-acetylide species. acs.orgnih.gov

Coordination of the Azide: The azide then coordinates to the copper center. Mechanistic studies suggest that the reaction may be second-order with respect to copper, implying that a dinuclear copper intermediate could be involved, where one copper atom binds the acetylide and the other activates the azide. acs.org This is supported by findings that pyridinyl-triazole ligands form highly active dinuclear Cu(I) complexes. acs.org

Cyclization: The coordinated azide and acetylide undergo cyclization to form a six-membered copper-containing ring intermediate (a metallacycle). acs.org

Rearomatization and Protonolysis: This intermediate then rearranges, leading to the formation of a copper-triazolide species. Subsequent protonation cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, which can then enter another catalytic cycle. acs.org

Quantum mechanical studies have shown that the copper catalyst significantly lowers the activation barrier for the cycloaddition compared to the uncatalyzed reaction, which accounts for the dramatic rate acceleration and mild reaction conditions. researchgate.net

Alternative Synthetic Approaches to 4-(1H-1,2,3-Triazol-1-yl)pyridine Analogs

While CuAAC is the dominant method, other synthetic strategies exist for the formation of the triazole-pyridine scaffold.

Non-Catalytic Cycloaddition Variants

Thermal Huisgen Cycloaddition: The original Huisgen 1,3-dipolar cycloaddition is a thermal, uncatalyzed reaction between an azide and an alkyne. However, this method typically requires high temperatures (often above 100°C) and long reaction times. acs.org A significant drawback is its lack of regioselectivity, which results in the formation of a mixture of 1,4- and 1,5-disubstituted triazoles. acs.orgorganic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst, especially in biological systems, the strain-promoted azide-alkyne cycloaddition was developed. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with an azide without the need for a catalyst. magtech.com.cn The driving force for the reaction is the release of ring strain in the cycloalkyne. SPAAC is highly efficient and bioorthogonal, making it a powerful tool for bioconjugation, though the synthesis of the strained alkynes can be complex. magtech.com.cnnih.gov

Post-Cycloaddition Functionalization Reactions

In some synthetic strategies, the desired functional groups on the pyridine or triazole ring are introduced after the core triazole ring has been formed. This approach allows for the diversification of the final products from a common intermediate.

One example involves the synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, where a mixture containing the 4-amino substituted triazole is first produced. A subsequent deamination step, involving treatment with sodium nitrite (B80452) in an acidic medium, is used to remove the amino group and yield the final desired product.

Another strategy involves the functionalization of the triazole ring itself after its formation. For instance, methods have been developed for the N-acylation and S-alkylation of pre-formed mercapto-1,2,4-triazoles. nih.gov Similarly, germanyl triazoles, synthesized via CuAAC, can serve as platforms for further diversification through chemoselective cross-coupling reactions, where the germanyl group acts as a reactive handle. nih.gov These post-cycloaddition modifications provide a versatile route to a wide array of functionalized triazole-pyridine derivatives.

Derivatization Strategies and Substituent Effects

The versatile scaffold of 4-(1H-1,2,3-triazol-1-yl)pyridine, combining two distinct nitrogen-containing heterocyclic rings, offers multiple avenues for chemical modification. These derivatization strategies are crucial for fine-tuning the molecule's physicochemical and biological properties, making it a valuable building block in medicinal chemistry and materials science. Modifications can be systematically approached by targeting the pyridine moiety, the triazole ring, or by introducing functional groups at the periphery of the molecule.

Chemical Transformations of the Pyridine Moiety

The pyridine ring within the 4-(1H-1,2,3-triazol-1-yl)pyridine framework is susceptible to a range of chemical transformations, primarily leveraging the basicity and nucleophilicity of the pyridine nitrogen atom.

One of the most common modifications is the N-alkylation of the pyridine nitrogen, which converts the neutral pyridine into a positively charged pyridinium (B92312) salt. This transformation significantly alters the electronic properties and solubility of the molecule. For instance, the quaternization of the nitrogen atom in a pyridine ring linked to a 1,2,3-triazole has been successfully achieved using alkyl halides like methyl iodide in acetone. researchgate.net This reaction, known as the Menshutkin reaction, proceeds by the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. nih.gov The resulting pyridinium salt can then undergo further reactions, such as reduction. For example, the reduction of the pyridinium ring with sodium borohydride (B1222165) (NaBH₄) can yield the corresponding 1,2,3,6-tetrahydropyridine (B147620) derivative. researchgate.net

The electronic nature of the pyridine ring also allows for substitution reactions. Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is generally electron-deficient. nih.gov This characteristic makes the ring susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, while electrophilic substitution requires more drastic conditions and occurs at the C-3 position. nih.gov The presence of the triazole substituent at the 4-position further influences the regioselectivity of these reactions.

| Transformation | Reagent(s) | Product Type | Reference |

| N-Alkylation (Quaternization) | Methyl Iodide | N-methylpyridinium salt | researchgate.net |

| Reduction of Pyridinium Salt | Sodium Borohydride (NaBH₄) | 1,2,3,6-Tetrahydropyridine | researchgate.net |

Modifications of the Triazole Ring System

The 1,2,3-triazole ring is known for its high stability, which is a result of its aromatic character. scispace.com Consequently, modifications that involve breaking or rearranging the triazole ring are less common than substitutions on its periphery. The most prevalent method for introducing diversity to the triazole moiety is during its synthesis, typically via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.net This reaction allows for the incorporation of a wide variety of substituents on the triazole ring by simply changing the alkyne or azide starting material. researchgate.netnih.gov

However, post-synthetic modification of the triazole ring itself is also possible, albeit less explored. One such transformation is deamination . For example, in the synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, a related but isomeric structure, a 4-amino-substituted triazole precursor is treated with sodium nitrite (NaNO₂) in an acidic medium to remove the amino group and yield the deaminated triazole. mdpi.com This type of reaction could potentially be applied to amino-functionalized derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine to generate the unsubstituted triazole ring.

Another theoretical modification involves the N-alkylation of the remaining N-H proton on the triazole ring, which would lead to the formation of regioisomeric triazolium salts. The reactivity of the triazole ring protons can be influenced by the substituents on both the pyridine and triazole rings.

| Modification Approach | Description | Example Reagents | Reference |

| Deamination | Removal of an amino group from the triazole ring. | Sodium Nitrite (NaNO₂), HCl | mdpi.com |

| Pre-synthetic Modification | Incorporation of functional groups during the triazole ring formation (e.g., CuAAC). | Substituted azides or alkynes | researchgate.netnih.gov |

Installation of Peripheral Functional Groups

The most versatile strategy for creating a library of 4-(1H-1,2,3-triazol-1-yl)pyridine derivatives is the installation of various functional groups on the periphery of either the pyridine or the triazole ring. This is typically achieved by using functionalized starting materials in the primary synthesis.

For instance, in the synthesis of 2-[1-(aryl)-1H-1,2,3-triazol-4-yl]pyridine derivatives, the functional group on the aryl ring attached to the triazole nitrogen is determined by the choice of the starting aromatic azide. researchgate.netnih.gov Researchers have successfully incorporated groups like methylphenyl and naphthyl using this approach. nih.govnih.govnih.gov Similarly, substituents can be introduced onto the pyridine ring by starting with a pre-functionalized pyridine derivative. A wide range of 1,2,3-triazolyl-pyridine hybrids have been synthesized by reacting substituted aldehydes with a triazole-containing precursor, leading to products with diverse functionalities like dichlorophenyl groups. researchgate.net

These peripheral functional groups have a profound effect on the molecule's properties. Electron-donating or electron-withdrawing groups can alter the electronic distribution across the entire molecule, influencing its reactivity, coordination ability with metal ions, and photophysical properties. nih.govnih.gov The introduction of bulky substituents can induce steric effects that influence the conformation of the molecule, such as the dihedral angle between the pyridine and triazole rings. nih.gov

| Starting Material | Installed Group | Resulting Compound Type | Reference |

| 4-Azido-toluene | 4-Methylphenyl | 2-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]pyridine | nih.gov |

| 1-Azidonaphthalene | 1-Naphthyl | 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | nih.gov |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl (on pyridine) | 2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2,4-dichlorophenyl)-6-phenyl pyridine | researchgate.net |

| Chloroacetyl chloride, then Sodium Azide | Azidoacetylpiperazinyl | Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit | nih.gov |

Coordination Chemistry and Ligand Architectures Based on 4 1h 1,2,3 Triazol 1 Yl Pyridine

Ligand Design Principles and Chelation Modes

The coordination behavior of 4-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives is dictated by the presence of multiple nitrogen donor atoms within its structure. The pyridine (B92270) nitrogen and the three nitrogen atoms of the triazole ring all have the potential to coordinate with metal centers, leading to various chelation modes.

Unidentate Coordination through Pyridine or Triazole Nitrogen

In its simplest coordination mode, 4-(1H-1,2,3-triazol-1-yl)pyridine can act as a unidentate ligand, binding to a metal center through either the pyridine nitrogen or one of the triazole nitrogens. The specific nitrogen atom that coordinates is influenced by factors such as the nature of the metal ion and the steric and electronic properties of other ligands in the coordination sphere. For instance, in certain platinum(II) complexes, a derivative of pyridyl-triazole has been shown to coordinate in a unidentate fashion through the 4-pyridyl group. researchgate.net Similarly, in some copper(I) iodide coordination polymers, the triazolyl nitrogen of a triazole-substituted pyridine ligand coordinates to the copper center, leaving the pyridine nitrogen uncoordinated. rsc.org

Bidentate Chelation Motifs (e.g., N,N-donor systems)

The most common and extensively studied coordination mode of 4-(1H-1,2,3-triazol-1-yl)pyridine and its isomers is as a bidentate N,N-donor ligand. researchgate.netacs.org In this arrangement, the ligand chelates to a metal center using the pyridine nitrogen and one of the adjacent nitrogen atoms of the triazole ring (typically the N2 or N3 atom). This forms a stable five-membered chelate ring, a favorable arrangement in coordination chemistry.

This bidentate chelation has been observed in complexes with a variety of transition metals, including ruthenium(II), copper(II), and iridium(III). nih.govnih.govrsc.org For example, in iridium(III) complexes, the ligand coordinates through the pyridyl nitrogen and the N2 nitrogen of the triazole ring. rsc.org The stability of these bidentate complexes has been a subject of study, with research indicating that the specific isomer of the pyridyl-triazole ligand can influence the stability of the resulting metal complex. acs.org

The electronic properties of these bidentate ligands can be tuned by introducing different substituents, which in turn affects the properties of the resulting metal complexes. nih.gov This tunability is a key advantage in the design of functional coordination compounds.

Multidentate Ligand Frameworks Incorporating 4-(1H-1,2,3-Triazol-1-yl)pyridine Subunits

The 4-(1H-1,2,3-triazol-1-yl)pyridine moiety serves as a versatile building block for the construction of larger, multidentate ligand frameworks. By incorporating this subunit into more complex molecular architectures, ligands with three or more donor atoms can be synthesized, enabling the formation of intricate coordination complexes and polymers.

A notable example is the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif, which acts as a terdentate ligand. acs.org These ligands have been shown to form stable complexes with a range of d- and f-block metals. The modular nature of the "click" reaction, often used to synthesize these ligands, allows for the straightforward introduction of various functional groups, further expanding the diversity and potential applications of these multidentate systems.

Furthermore, ditopic ligands featuring both a bidentate pyridyl-triazole unit and a tridentate bis(triazolyl)pyridine unit have been synthesized. These ligands can coordinate to one or two metal centers, leading to the formation of mono- or dimetallic complexes with potential applications in molecular switches and machines. acs.org

Metal Ion Complexation Studies

The rich coordination chemistry of 4-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives has prompted extensive studies into their complexation with a wide range of metal ions.

Transition Metal Ion Interactions

The interaction of 4-(1H-1,2,3-triazol-1-yl)pyridine-based ligands with transition metals has been a major focus of research, yielding a plethora of complexes with diverse structures and properties.

Silver(I): Complexes of silver(I) with pyridyl-triazole ligands have been synthesized and structurally characterized. In some cases, these ligands can exhibit unusual coordination modes, such as simultaneous coordination of both N2 and N3 atoms of the triazole ring. rsc.orgacs.org

Iron(II): Dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})iron(II) complexes have been synthesized and their structural and electronic properties investigated using techniques like density functional theory. researchgate.netnih.gov

Rhenium(I): Rhenium(I) tricarbonyl complexes with pyridyl-triazole ligands have been systematically studied. acs.org These complexes often exhibit interesting photophysical properties, including luminescence. The electronic properties of these complexes can be tuned by modifying the substituents on the ligand framework. acs.org

Copper(II): A variety of copper(II) complexes with 4-(2-pyridyl)-1H-1,2,3-triazole ligands have been prepared and their structures determined by X-ray crystallography. These complexes can adopt different coordination geometries, such as octahedral and square-pyramidal, depending on the ancillary ligands. researchgate.net The interaction of these ligands with Cu(II) is also relevant in the context of their potential biological applications. sigmaaldrich.com

Platinum(II) and Platinum(IV): The coordination chemistry of pyridyl-triazole derivatives with platinum(II) and platinum(IV) has been explored. Ligands can act as bidentate chelators forming [Pt(ligand)Cl2] type complexes. acs.org Furthermore, electron-rich dimethylplatinum(II) complexes have been shown to undergo oxidative addition to yield platinum(IV) complexes. researchgate.net

Gold(III): Gold(III) complexes with pyridine-based ligands have been synthesized and their catalytic activity investigated. While specific studies on 4-(1H-1,2,3-triazol-1-yl)pyridine with Au(III) are less common, the general reactivity of pyridyl ligands with gold(III) suggests the potential for the formation of stable complexes. acs.org

Manganese(II), Cobalt(II), Nickel(II), Zinc(II), and Cadmium(II): A series of isostructural dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes, where the metal is Mn, Co, Ni, Cu, Zn, or Cd, have been synthesized and characterized. researchgate.netnih.gov These studies provide a comprehensive look at how the identity of the metal ion influences the properties of the resulting complexes. The coordination chemistry of these metals with related pyridyl-1,2,4-triazole ligands has also been reported. researchgate.netfrontiersin.org

| Metal Ion | Example Complex Formula | Coordination Mode | Reference |

| Ag(I) | [Ag(dpt)]+ | Bidentate | rsc.org |

| Fe(II) | [Fe(L)2Cl2] | Bidentate | researchgate.netnih.gov |

| Re(I) | fac-[Re(py(CH2)tri-R)(CO)3Cl] | Bidentate | acs.org |

| Cu(II) | [Cu(L)2Cl2]·H2O | Bidentate | researchgate.net |

| Pt(II) | [Pt(ligand)Cl2] | Bidentate | acs.org |

| Pt(IV) | [PtIMe3(L1)] | Bidentate | researchgate.net |

| Au(III) | [(1-H)2-Au(III)]Cl | Unidentate (pyridyl) | acs.org |

| Mn(II) | [Mn(L)2Cl2] | Bidentate | researchgate.netnih.gov |

| Co(II) | [Co(L)2Cl2] | Bidentate | researchgate.netnih.gov |

| Ni(II) | [Ni(L)2Cl2] | Bidentate | researchgate.netnih.gov |

| Zn(II) | [Zn(L)2Cl2] | Bidentate | researchgate.net |

| Cd(II) | [Cd(mdpt)2]·2H2O | Bidentate | frontiersin.org |

| Ir(III) | [Cp*Ir(k2-NN)(Cl)][OTf] | Bidentate | rsc.org |

| Pd(II) | [Pd(ligand)2]2+ | Bidentate | acs.org |

| Note: 'L' and 'ligand' in the table refer to derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine. 'dpt' is 1,4-di(2-pyridyl)-1,2,3-triazole. 'py(CH2)tri-R' represents substituted [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine. 'mdpt' is 3-(3-methyl-2-pyridyl)-5-(4-pyridyl)-1,2,4-triazole. |

Iridium(III) and Palladium(II): Iridium(III) and Palladium(II) complexes of pyridyl-triazole ligands have been synthesized and their catalytic activities explored. rsc.orgacs.org For example, iridium(III) complexes have shown efficiency as catalysts for the dehydrogenation of formic acid. rsc.org Palladium(II) complexes have been studied for their stability and potential applications in catalysis. acs.orgrsc.org

Main Group Metal Coordination

While the coordination chemistry of 4-(1H-1,2,3-triazol-1-yl)pyridine with transition metals is well-documented, its interaction with main group metals is a less explored area. However, the versatile donor capabilities of the ligand suggest that it can form stable complexes with main group elements. The hard-soft acid-base (HSAB) principle can provide some indication of the preferred coordination sites. Harder main group metal ions would be expected to favor coordination with the harder nitrogen donor of the pyridine ring, while softer main group metals might show a preference for the softer triazole nitrogen atoms.

Studies on related pyridyl-triazole systems with main group metals are sparse but provide some insights. The ability of pyridyl and triazole groups to coordinate to a variety of metal centers, including those from the main group, is well-established in a broader context. Further research is needed to systematically explore the coordination chemistry of 4-(1H-1,2,3-triazol-1-yl)pyridine with a wider range of main group metals to fully understand its potential in this area.

Computational and Theoretical Investigations of 4 1h 1,2,3 Triazol 1 Yl Pyridine Systems

Electronic Structure and Bonding Analysis (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent computational methods used to explore the electronic characteristics of molecular systems. These approaches allow for a detailed analysis of electron distribution and the nature of chemical bonds within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. malayajournal.org A smaller gap suggests that the molecule can be more easily excited. malayajournal.org

For triazole-containing compounds, the HOMO is typically associated with electron-donating capabilities, while the LUMO acts as an electron acceptor. malayajournal.org In the context of 4-(1H-1,2,3-triazol-1-yl)pyridine, the distribution of these orbitals would be spread across the pyridine (B92270) and triazole rings. The precise energy levels and spatial distribution of the HOMO and LUMO can be influenced by substituents on either ring system. Theoretical calculations for related triazole derivatives have shown that the HOMO and LUMO energies are typically in the range of -5 to -6 eV and -1 to -3 eV, respectively. malayajournal.org

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher reactivity. |

Electron Density Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. malayajournal.orglibretexts.org

In 4-(1H-1,2,3-triazol-1-yl)pyridine, the nitrogen atoms of both the pyridine and triazole rings are expected to be regions of negative electrostatic potential (electron-rich) due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms and certain regions of the carbon framework would exhibit positive electrostatic potential (electron-poor). Computational studies on similar triazole systems have confirmed that the nitrogen atoms are indeed the most electron-rich sites. nih.gov The analysis of the Laplacian of the electron density can further reveal detailed topological features of the electron distribution. nih.gov

Theoretical Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Vibrational (IR) Spectroscopy Simulations

Theoretical calculations, particularly using DFT methods like B3LYP, can accurately predict the vibrational frequencies of molecules. nih.gov These calculated spectra can then be compared with experimental Fourier-Transform Infrared (FTIR) spectra to aid in the assignment of vibrational modes. nih.gov

For triazole-containing compounds, characteristic "marker bands" for the triazole ring have been identified through such computational studies. nih.gov The vibrational modes of 4-(1H-1,2,3-triazol-1-yl)pyridine would involve stretching and bending vibrations of the C-H, C=N, C=C, and N-N bonds within both the pyridine and triazole rings. For instance, the ν(C=N) stretching vibrations of the pyridine and triazole rings are expected to appear in the 1400-1600 cm⁻¹ region. tuiasi.ro

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | ~3100 | Stretching vibration of C-H bonds in the aromatic rings. |

| ν(C=N) | 1500-1600 | Stretching vibration of C=N bonds in the pyridine and triazole rings. |

| ν(C=C) | 1400-1500 | Stretching vibration of C=C bonds in the pyridine ring. |

| Ring Deformation | Below 1000 | In-plane and out-of-plane bending of the rings. |

Electronic (UV-Vis) Absorption and Emission Modeling

Time-dependent DFT (TD-DFT) is a powerful tool for modeling the electronic absorption and emission spectra of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between molecular orbitals.

The UV-Vis spectrum of 4-(1H-1,2,3-triazol-1-yl)pyridine is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. researchgate.net The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole shows a strong absorption band around 206 nm, attributed to a π → π* transition. rsc.orgnih.gov The presence of the pyridine ring would likely lead to additional absorption bands at longer wavelengths. Computational studies on related systems have shown absorption maxima in the range of 250-350 nm. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. mdpi.com

For 4-(1H-1,2,3-triazol-1-yl)pyridine, the protons on the pyridine and triazole rings are expected to have distinct chemical shifts. The protons on the pyridine ring would typically appear in the aromatic region of the ¹H NMR spectrum (δ 7-9 ppm). The triazole protons would also resonate in this region, with their exact chemical shifts depending on their position on the ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of both heterocyclic rings.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Triazole-H | ~8.0-8.5 |

| Pyridine-H (ortho to N) | ~8.5-9.0 |

| Pyridine-H (meta to N) | ~7.5-8.0 |

| Pyridine-H (para to N) | ~7.0-7.5 |

Reaction Mechanism Modeling and Energy Profiles

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions and their associated energy changes. This is especially valuable for understanding the formation of 4-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been crucial in detailing the mechanism of this reaction. rsc.org

The CuAAC reaction is generally understood to proceed through a stepwise mechanism. nih.govrsc.org DFT calculations have shown that the activation energies for the mononuclear pathway can vary depending on the ligands used. For instance, with diimine and phosphorus ligands, these energies in toluene (B28343) solvent are in the range of 10.1 to 15.1 kcal/mol. rsc.org The binuclear pathway, involving two copper centers, can exhibit lower activation energies, for example, around 7.6 to 9.9 kcal/mol with certain diimine and phosphorus ligands. rsc.org

The catalytic cycle typically begins with the formation of a copper(I) acetylide complex. nih.gov Computational models have shown this initial step to be exothermic. nih.gov The subsequent steps involve the coordination of the azide (B81097), a cycloaddition to form a six-membered copper-containing intermediate, and finally, ring contraction and protonolysis to yield the triazole product and regenerate the copper catalyst. acs.org Several theoretical studies have suggested that dicopper species may be more active catalysts than their monomeric counterparts. acs.org

The choice of ligands and solvents can significantly influence the reaction's efficiency and regioselectivity. rsc.orgdntb.gov.ua Computational models help in understanding these effects by calculating the relative energies of intermediates and transition states for different reaction pathways.

Computational methods provide a lens to examine the electronic structure and reactivity of 4-(1H-1,2,3-triazol-1-yl)pyridine as a ligand. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps are key descriptors of its reactivity.

The 1,2,3-triazole ring is known to be a good electronic insulator, a property that has been investigated through TD-DFT calculations on related systems. acs.org This means that the electronic properties of substituents on the triazole ring may not significantly affect the pyridine moiety, and vice versa. acs.org However, the nitrogen atoms of both the pyridine and triazole rings possess lone pairs of electrons, making them potential coordination sites for metal ions.

DFT calculations can predict the preferred coordination mode. For instance, in some complexes, the ligand acts as a bidentate donor, coordinating through the pyridine nitrogen and a nitrogen atom from the triazole ring. researchgate.net The relative basicity and steric accessibility of the nitrogen atoms will dictate the preferred binding site.

Metal-Ligand Interaction Studies and Binding Energies

The ability of 4-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives to form stable complexes with a variety of metal ions is a key aspect of its chemistry. Computational studies are essential for quantifying these interactions and understanding the nature of the resulting metal-ligand bonds.

DFT calculations are widely used to determine the optimized geometries and binding energies of metal complexes. nih.gov These studies have been performed for a range of transition metals, including copper, zinc, nickel, and palladium. researchgate.netnih.govrsc.org The binding energy provides a quantitative measure of the stability of the complex.

For example, studies on related pyridyl-triazole ligands have shown preferential binding to certain metal cations through the pyridine nitrogen and the proximal triazolyl nitrogen. rsc.org X-ray crystallography has confirmed that in some copper complexes, the ligand acts as a bidentate donor, involving a nitrogen atom from both the pyridine and triazole rings. researchgate.net

In a palladium(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand, it was found that the N-3 nitrogen of the "inverse" triazolyl-pyridine selectively coordinated to the metal center. rsc.org This highlights the subtle electronic and steric factors that can influence coordination behavior.

The nature of the metal-ligand bond can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions between the metal and the ligand. These computational insights are invaluable for designing ligands with tailored affinities and selectivities for specific metal ions, which is crucial for applications in catalysis, materials science, and medicinal chemistry. nih.govnih.gov

Table of Calculated Bond Lengths in Metal Complexes of a Related Pyridyl-Triazole Ligand

| Bond | [Ni(L)2Cl2] (Å) researchgate.net | [Zn(L)2Cl2] (Å) researchgate.net |

| M–N(pyridine) | 2.144(3) | 2.191(4) |

| M–N(triazole) | 2.0739(19) | 2.0739(19) |

| Note: L refers to 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine, a structurally similar ligand. Data is sourced from crystallographic and computational studies. |

Supramolecular Chemistry and Self Assembly of 4 1h 1,2,3 Triazol 1 Yl Pyridine Building Blocks

Intermolecular Interactions and Crystal Packing Motifs

| Interaction Type | Example Compound | Donor...Acceptor Distance (Å) | Reference |

| C—H···N | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Not specified | nih.gov |

| C—H···O | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Not specified | nih.gov |

| N–H···N | 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | N6…N4 = 3.117(3) | mdpi.com |

| N–H···S | 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | N6…S1 = 3.506(3) | mdpi.com |

π-π Stacking Interactions

The aromatic pyridine (B92270) and triazole rings of 4-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives are prone to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are crucial in stabilizing the crystal packing. In the case of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π–π stacking interactions are observed between the triazole and benzene (B151609) rings of neighboring molecules. nih.gov The centroid-to-centroid distance for this interaction is 3.895 (1) Å, with the triazole centroid to benzene plane distance being 3.429 (1) Å and a ring offset of 1.847 (1) Å. nih.gov

| Interacting Rings | Example Compound | Centroid-Centroid Distance (Å) | Reference |

| Triazole and Benzene | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | 3.895 (1) | nih.gov |

Halogen Bonding and Other Non-Covalent Interactions

While hydrogen bonding and π-π stacking are prominent, other non-covalent interactions such as halogen bonding can also influence the crystal structure, particularly in halogenated derivatives. Although not explicitly detailed for the parent 4-(1H-1,2,3-triazol-1-yl)pyridine in the provided context, the potential for such interactions exists and can be a valuable tool in crystal engineering.

Formation of Coordination Polymers and Extended Structures

The nitrogen atoms in both the pyridine and triazole rings of 4-(1H-1,2,3-triazol-1-yl)pyridine act as excellent coordination sites for metal ions. This property allows for the formation of coordination polymers, which are extended structures where metal ions are linked by organic ligands.

One-, Two-, and Three-Dimensional Architectures

The dimensionality of the resulting coordination polymer is influenced by the coordination geometry of the metal ion and the connectivity of the ligand. Derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine have been successfully employed to construct coordination polymers with varying dimensionalities. For example, a derivative, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, forms coordination polymers with silver(I) ions. anu.edu.aunih.gov Treatment of an iron(II) complex of this ligand with AgBF4 also leads to the formation of a heterometallic linear (one-dimensional) coordination polymer. anu.edu.aunih.govnih.gov The ability to form one-, two-, and three-dimensional architectures opens up possibilities for creating materials with tailored properties for applications in areas such as catalysis and materials science. chemimpex.comnih.gov

Role of Ligand Flexibility and Geometry in Polymer Formation

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | Pyridine | Triazole | 8.30 (9) | nih.gov |

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | Naphthalene | Triazole | 71.02 (4) | nih.gov |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Nicotinoyloxy | Triazole | 88.61 (5) | nih.gov |

Self-Assembly Processes and Principles in Solution and Solid State

The self-assembly of 4-(1H-1,2,3-triazol-1-yl)pyridine is dictated by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions drive the spontaneous organization of individual molecules into ordered supramolecular architectures in both solution and the solid state.

In the solid state , the arrangement of molecules is governed by a drive to maximize favorable intermolecular contacts. While a specific crystal structure for 4-(1H-1,2,3-triazol-1-yl)pyridine is not extensively detailed in the provided search results, the crystal structure of a related compound, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, offers valuable insights into the potential interactions. nih.gov The crystal packing in this analog is stabilized by a network of intermolecular C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic triazole and benzene rings. nih.gov Such interactions are crucial in directing the formation of well-defined, three-dimensional structures. The presence of both hydrogen bond donors (C-H groups on the pyridine and triazole rings) and acceptors (the nitrogen atoms of both rings) in 4-(1H-1,2,3-triazol-1-yl)pyridine suggests a high propensity for forming robust hydrogen-bonded networks.

In solution , the self-assembly process is influenced by the solvent polarity and the presence of other chemical species. While direct studies on the self-aggregation of 4-(1H-1,2,3-triazol-1-yl)pyridine in solution are not prevalent in the provided literature, the behavior of similar multitopic ligands containing pyridine and triazole functionalities in the presence of metal ions has been explored. For instance, organic ligands with multiple coordinating sites, such as those containing pyridine and triazole rings, are known to promote the formation of metallogels through the self-assembly of metal complexes driven by non-covalent forces like hydrogen bonding and π-π stacking. acs.org The nitrogen atoms in both the pyridine and triazole rings of 4-(1H-1,2,3-triazol-1-yl)pyridine can act as coordination sites for metal ions, leading to the formation of coordination polymers and other metallosupramolecular architectures. The geometry of the resulting assembly is dependent on the coordination preferences of the metal ion and the stoichiometry of the complex.

Table 1: Key Intermolecular Interactions in the Self-Assembly of Pyridyl-Triazole Compounds

| Interaction Type | Description | Potential Role in Self-Assembly of 4-(1H-1,2,3-Triazol-1-yl)pyridine |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | The C-H groups on the pyridine and triazole rings can act as donors, while the nitrogen atoms of both rings can act as acceptors, leading to the formation of extensive networks. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The pyridine and triazole rings can engage in π-π stacking, contributing to the stability of the assembled structure. nih.gov |

| Coordination Bonding | Interaction between a central metal ion and one or more ligands. | The nitrogen atoms of the pyridine and triazole moieties can coordinate with metal ions to form metallosupramolecular assemblies. acs.org |

Host-Guest Chemistry and Molecular Recognition (conceptual)

The concepts of host-guest chemistry and molecular recognition are central to supramolecular science. This involves the selective binding of a "guest" molecule to a larger "host" molecule through non-covalent interactions. The 4-(1H-1,2,3-triazol-1-yl)pyridine molecule, with its distinct electronic and structural features, can conceptually act as a guest in various host-guest systems.

A pertinent example is the encapsulation of pyridyl-triazole derivatives within macrocyclic hosts like cyclodextrins. In one study, a chemosensor based on a 3-phenyl-7-(pyrid-2-yl)- nih.govnih.govacs.orgtriazolo[1,5-a]pyridine derivative was developed in combination with a modified β-cyclodextrin. nih.gov The cyclodextrin (B1172386) host encapsulates the hydrophobic phenyl-pyridyl-triazolopyridine guest, solubilizing it in an aqueous solution. This inclusion complex was then shown to act as a selective fluorescent sensor for Fe(II) ions. nih.gov The study, confirmed by 2D-NMR and docking studies, demonstrated how the orientation of the guest within the host's nano-cavity is crucial for its function. nih.gov

This example illustrates the fundamental principles of molecular recognition. The host molecule possesses a cavity of a specific size and shape, complementary to the guest. The binding is driven by a combination of forces, including hydrophobic interactions (if in an aqueous environment), van der Waals forces, and potentially hydrogen bonding between the guest and the host's portal.

For 4-(1H-1,2,3-triazol-1-yl)pyridine, one can envision its encapsulation within various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The pyridine and triazole moieties could be selectively recognized based on the host's cavity properties. The nitrogen atoms of the guest could form hydrogen bonds with the host, while the aromatic rings could engage in favorable π-π or C-H···π interactions. Such host-guest complexation could be used to modulate the solubility, reactivity, or photophysical properties of the 4-(1H-1,2,3-triazol-1-yl)pyridine guest, opening avenues for applications in sensing, catalysis, and materials science.

Table 2: Conceptual Host-Guest Interactions with 4-(1H-1,2,3-Triazol-1-yl)pyridine as a Guest

| Host Molecule | Potential Binding Interactions | Conceptual Application |

| Cyclodextrins | Hydrophobic interactions with the aromatic rings; potential hydrogen bonding with the hydroxyl groups at the portal. | Solubilization in aqueous media; development of sensors. nih.gov |

| Calixarenes | π-π stacking with the aromatic cavity; C-H···π interactions. | Selective recognition and separation. |

| Cucurbiturils | Ion-dipole and hydrogen bonding interactions with the carbonyl portals; hydrophobic interactions within the cavity. | Controlled release systems; stabilization of reactive species. |

Applications and Functional Aspects of 4 1h 1,2,3 Triazol 1 Yl Pyridine Derivatives

Catalytic Systems Development

The unique electronic and structural characteristics of 4-(1H-1,2,3-triazol-1-yl)pyridine derivatives make them excellent ligands for a variety of metal-catalyzed reactions. The nitrogen atoms of both the pyridine (B92270) and triazole rings can coordinate with metal centers, creating stable complexes that can be tailored for specific catalytic applications.

Organometallic Catalysis

Derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine have been successfully employed as ligands in organometallic complexes involving transition metals such as ruthenium, palladium, and iridium, leading to catalysts with enhanced stability and efficiency. researchgate.netnih.gov These ligands are often compared to classic bidentate chelators like 2,2'-bipyridine, with the advantage that their properties can be easily tuned by modifying the substituents on the triazole ring. rsc.org

Ruthenium (Ru) Complexes: Ruthenium complexes incorporating pyridyl-triazole ligands have been investigated for their catalytic prowess. For instance, Ru(II) complexes with bidentate 1,2,3-triazolyl-pyridine ligands have been synthesized and characterized for their potential in dye-sensitized solar cells (DSSCs). researchgate.net In these systems, the ruthenium complex acts as a sensitizer, a role that involves efficient light-harvesting and electron transfer, which are catalytic processes at a molecular level. The modular nature of the "click" synthesis allows for easy functionalization of the ligand to optimize the performance of the resulting Ru(II) dye. researchgate.net Furthermore, computational studies on ruthenium-based catalysts in aqueous solutions highlight the critical role of the ligand and solvent environment in mechanisms like transfer hydrogenation, a reaction class where such complexes are active. nih.gov

Palladium (Pd) Complexes: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for carbon-carbon bond formation. Ligands play a crucial role in stabilizing the palladium catalyst and facilitating key steps like oxidative addition and reductive elimination. nih.gov PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes featuring 1,2,3-triazol-5-ylidene ligands, which are structural isomers of the 4-(1H-1,2,3-triazol-1-yl)pyridine system, have demonstrated high activity as precatalysts for the Suzuki-Miyaura cross-coupling reaction. kaist.ac.kr These catalysts are effective for coupling various aryl chlorides and arylboronic acids under mild conditions. kaist.ac.kr The success of related Schiff base palladium(II) complexes in Suzuki-Miyaura couplings further underscores the utility of nitrogen-containing ligands in creating robust and efficient palladium catalysts. nih.gov

Iridium (Ir) Complexes: While more commonly studied for their photophysical properties, iridium complexes with pyridyl-triazole ligands are also relevant in catalysis. nih.gov The stable coordination environment provided by these ligands allows for the design of robust iridium centers capable of facilitating various chemical transformations.

Table 1: Selected Organometallic Complexes with Pyridyl-Triazole Ligands and Their Catalytic Applications

| Metal Center | Ligand Type | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium(II) | 2-(1-Aryl-1H-1,2,3-triazol-4-yl)pyridine | Dye Sensitization (in DSSC) | Achieved a power conversion efficiency of 7.8% under full sunlight. | researchgate.net |

| Palladium(II) | 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene | Suzuki-Miyaura Coupling | High activity for coupling aryl chlorides and boronic acids under mild conditions. | kaist.ac.kr |

| Palladium(II) | Selenated Schiff base | Suzuki-Miyaura Coupling | Good activity for cross-coupling of aryl bromides with phenylboronic acid. | nih.gov |

Organocatalysis

Organocatalysis refers to the use of small organic molecules, free of metals, to accelerate chemical reactions. While pyridine derivatives are used in some organocatalytic transformations, the application of 4-(1H-1,2,3-triazol-1-yl)pyridine and its direct derivatives specifically as organocatalysts is not a widely reported area of research. nih.gov These compounds predominantly serve as ligands that coordinate to and modify the properties of a central metal atom in organometallic catalysis. researchgate.netnih.gov The reactivity of the pyridine moiety itself can be harnessed, for example, in photochemical methods where pyridinyl radicals are generated from pyridinium (B92312) ions to participate in C-C bond formation. nih.gov However, in such cases, the catalysis is driven by an external stimulus (light) and a co-catalyst, rather than the intrinsic catalytic activity of the triazolyl-pyridine scaffold alone.

Catalysis in Click Reactions (e.g., CuAAC ligands)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction used to form the 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgorganic-chemistry.org Interestingly, derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine can themselves act as supporting ligands for the copper catalyst in these very reactions. Ligands containing bidentate 2-pyridyl-1,2,3-triazole moieties have emerged as highly effective alternatives to more traditional nitrogen-based ligands like 2,2'-bipyridine. researchgate.netrsc.org

The role of these pyridyl-triazole ligands is to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state. This stabilization leads to more efficient and reliable catalytic cycles. nih.gov The ease with which these "click" ligands can be synthesized and functionalized allows for the creation of tailored catalytic systems for the synthesis of complex molecules and polymers. rsc.org For example, polydentate phosphine (B1218219) ligands incorporating triazole moieties have been developed to create stable copper(I) complexes that catalyze CuAAC reactions efficiently at room temperature without the need for additional reducing agents. nih.gov

Design of Luminescent and Optoelectronic Materials

The rigid, aromatic structure and rich coordination chemistry of 4-(1H-1,2,3-triazol-1-yl)pyridine derivatives make them ideal candidates for the construction of luminescent materials. They can function as the primary light-emitting unit (chromophore) or as ligands that tune the photophysical properties of metal complexes. analis.com.mymdpi.com

Metal-Organic Frameworks (Conceptual)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The properties of a MOF, including its porosity, stability, and functionality, are directly determined by the choice of the metal and the organic linker. Triazole- and pyridine-containing ligands are particularly valuable in this context due to their strong coordinating abilities and the nitrogen-rich nature of the resulting frameworks. nih.gov

Conceptually, 4-(1H-1,2,3-triazol-1-yl)pyridine and its structural analogues serve as excellent linkers for creating functional MOFs. For instance, a highly symmetric bis-triazole-pyridine ligand has been used with Cu(I) ions to synthesize cationic MOFs. nih.gov These frameworks possess Lewis basic pyridine sites within their pores, which allows them to act as selective luminescent sensors for metal ions like Ce³⁺ through a "turn-on" fluorescence process. nih.gov Similarly, a zinc-based luminescent MOF (LMOF) was constructed using a large, tetraphenylethene-based ligand containing triazole groups. nih.gov This nitrogen-rich MOF exhibited a high fluorescence quantum yield and was capable of selectively detecting carcinogens. nih.gov Lanthanide-based MOFs using a triazole-containing tricarboxylic acid ligand have also been developed for the luminescence sensing of metal ions and nitroaromatic compounds. rsc.org

Table 2: Examples of Metal-Organic Frameworks Based on Triazole-Pyridine Type Ligands

| Metal Center | Ligand | Framework Type | Application | Key Property | Reference |

|---|---|---|---|---|---|

| Cu(I) | 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | Cationic 2D/3D MOF | Luminescent sensing of Ce³⁺ ions | Turn-on fluorescence | nih.gov |

| Zn(II) | Tetrakis[4-(4-carboxyphenyl)(1H-1,2,3-triazol-4,1-diyl)phenyl]ethene | Porous 3D LMOF | Detection of carcinogens | High fluorescence quantum yield (54%) | nih.gov |

| Tb(III) | 5-[4-(4-Carboxy-phenyl)- researchgate.netanalis.com.mynih.govtriazol-1-yl]-isophthalic acid | 3D Lanthanide MOF | Sensing of Fe³⁺ ions and 4-nitrophenol | Characteristic Tb³⁺ emission | rsc.org |

Chromophore and Fluorophore Development

The development of new chromophores and fluorophores is essential for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. nih.gov Derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine are central to the design of highly efficient phosphorescent metal complexes, particularly with Iridium(III). nih.gov

Heteroleptic iridium(III) complexes, often with a general structure of [Ir(C^N)₂(N^N)]⁺, are among the most successful phosphorescent emitters. mdpi.com In these complexes, the pyridyl-triazole derivative typically serves as either the cyclometalating (C^N) or the ancillary (N^N) ligand. researchgate.netacs.org The electronic properties of the ligand directly influence the energy of the frontier molecular orbitals (HOMO and LUMO) of the complex, thereby tuning the emission color, quantum efficiency, and excited-state lifetime. nih.govmdpi.com

For example, using 1,2,3-triazolyl-pyridine derivatives as ancillary ligands in Ir(F₂ppy)₂L complexes (where F₂ppy is 2-(2,4-difluorophenyl)pyridine) results in emitters with blue to blue-green emission and high quantum yields. analis.com.myresearchgate.net The triazole unit helps to stabilize the HOMO energy level, leading to a larger HOMO-LUMO gap and a blue-shift in the emission compared to complexes with more traditional ligands. acs.org The modular synthesis of these ligands allows for fine-tuning of the photophysical properties. By changing substituents on the ligand, the emission color can be precisely controlled, and complexes emitting across the visible spectrum have been developed. nih.govnih.govresearchgate.net These tailored iridium complexes have been successfully incorporated into light-emitting electrochemical cells (LECs) and polymer light-emitting diodes (PLEDs), demonstrating their potential in next-generation display and lighting technologies. researchgate.netacs.org

Table 3: Photophysical Properties of Selected Iridium(III) Complexes with Pyridyl-Triazole Ligands

| Complex Structure | Emission Max (λem) | Emission Color | Application | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(L)]PF₆ (L = TTF-substituted triazole-pyridine) | 481, 510 nm | Blue-Green | Luminescent Material | nih.govresearchgate.net |

| [Ir(F₂ppy)₂(mbpyf)] (mbpyf = methylbenzyl-pyridyl-formimidamide) | 462, 487 nm | Blue-Green | Phosphorescent Emitter | analis.com.my |

| [Ir(F₂ppy)₂(L)] (L = 2-(1,2,3-triazol-5-yl)pyridine derivative) | ~458 nm | Blue | PLED Emitter | researchgate.net |

| [Ir(A)₂(bpy)]⁺ (A = 1-methyl-4-phenyl-1H-1,2,3-triazole) | 525 nm | Green | Luminescent Material | acs.org |

Compound Names Mentioned in this Article

Advanced Polymeric and Coating Materials

The incorporation of 4-(1H-1,2,3-triazol-1-yl)pyridine units into polymers and coatings can significantly enhance their properties, leading to materials with improved durability, specialized functionalities, and responsiveness to environmental stimuli.

Incorporation into Polymer Backbones

Derivatives of 4-(1H-1,2,3-triazol-1-yl)pyridine can be designed as monomers and integrated directly into the main chain of a polymer. This approach allows for a uniform distribution of the functional units throughout the material, influencing its bulk properties. For instance, the triazole and pyridine rings can act as ligands, enabling the formation of coordination polymers with specific structural and photoluminescent properties.

The synthesis of such polymers often involves solvothermal methods, where the components are heated in a solvent under pressure. This technique facilitates the formation of crystalline coordination polymers with well-defined structures. The table below summarizes examples of coordination polymers incorporating a triazole-pyridine ligand.

| Compound/Ligand | Metal Ion(s) | Resulting Polymer Structure | Key Finding |

| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | Co(II) | Two-dimensional (2D) 4-connected framework | Formation of a specific topological network. |

| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | Zn(II) | 2D (2,3,4)-connected framework | Creation of a complex multi-connected network. |

| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | Cd(II) | 2D planar network and a 3D structure | Demonstrates photoluminescent properties in the solid-state. rsc.org |

Surface Functionalization Strategies

Beyond incorporation into the polymer backbone, 4-(1H-1,2,3-triazol-1-yl)pyridine derivatives are utilized for surface functionalization. This involves attaching these molecules to the surface of a material to impart specific properties without altering the bulk characteristics. This is particularly useful for creating advanced coatings with enhanced durability and resistance to environmental factors. chemimpex.com

The triazole component, often formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, provides a robust and efficient method for anchoring the pyridine-containing molecules to a surface that has been pre-functionalized with either an azide (B81097) or an alkyne group. This strategy has been employed in the development of materials with applications in various fields.

For example, a magnetic porous organic polymer was utilized as a catalyst in the synthesis of hybrid pyridines that include a triazole moiety. rsc.org This demonstrates the role of triazole-containing structures in catalytic applications, which can be extended to surface catalysis.

Molecular Recognition and Sensing Architectures (conceptual, focusing on design)

The ability of the 4-(1H-1,2,3-triazol-1-yl)pyridine scaffold to bind with various analytes, particularly metal ions, makes it a promising candidate for the design of molecular sensors. The design of these sensors often relies on changes in their optical properties, such as fluorescence, upon analyte binding.

The fundamental design of a chemosensor involves a receptor unit that selectively binds to the target analyte and a signaling unit (fluorophore or chromophore) that produces a detectable response. The 1,2,3-triazole ring itself, along with the pyridine nitrogen, can act as an effective metal-ion binding site. researchgate.net

A common strategy in sensor design is the photoinduced electron transfer (PET) mechanism. In the "off" state, the fluorescence of the signaling unit is quenched. Upon binding of an analyte to the receptor, the PET process can be inhibited, leading to a "turn-on" of fluorescence. The 1,2,3-triazole moiety has been a key component in the development of chemosensors for a variety of metal cations, anions, and small organic molecules. researchgate.net

For instance, ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been designed as fluorescent chemosensors. nih.gov Some of these sensors have shown a selective "turn-on" fluorescent response to Ni(II) ions in aqueous solutions. nih.gov The design principle involves two metal-binding subunits attached to a central fluorescent arene. nih.gov The binding of the metal ion restricts the conformation of the molecule, leading to a change in its fluorescence.

The conceptual design of such sensors can be systematically varied to optimize selectivity and sensitivity for different analytes. The modular nature of the "click" reaction used to form the triazole ring allows for the straightforward synthesis of a library of potential sensor molecules with different fluorophores and binding moieties.

| Sensor Design Principle | Target Analyte (Example) | Mechanism of Action | Key Feature |

| Ethynylarene with 2-(1,2,3-triazol-4-yl)pyridine units | Ni(II) | Conformational restriction upon metal binding | Selective "turn-on" fluorescence. nih.gov |

| General Chemosensor with Triazole Receptor | Metal Cations, Anions | Photoinduced Electron Transfer (PET) | High selectivity and sensitivity. researchgate.net |

| Pyrazoloquinoline with dipicolylamine recognition site | Zn(II) | Inhibition of PET | Significant fluorescence enhancement upon ion binding. mdpi.com |

The development of these sensing architectures highlights the versatility of the 4-(1H-1,2,3-triazol-1-yl)pyridine core structure in creating sophisticated molecular systems for analytical applications.

Future Research Directions and Emerging Opportunities for 4 1h 1,2,3 Triazol 1 Yl Pyridine Research

Exploration of Novel Synthetic Methodologies and Scalability

The advancement of research into 4-(1H-1,2,3-triazol-1-yl)pyridine and its analogues is intrinsically linked to the development of efficient and scalable synthetic routes. Future efforts are expected to focus on greener, more atom-economical, and scalable methods.

One promising avenue is the refinement of one-pot multicomponent reactions . For instance, the development of a copper-free bimetallic catalyst using Ag-based nanoparticles on a ZnO nanorod architecture has enabled the one-step synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org This method, which allows for the in situ generation of azides, is notable for its high recoverability and gram-level scalability, making it suitable for potential industrial applications. rsc.org Further research into novel catalytic systems, including different metal combinations and supports, could lead to even more efficient and versatile synthetic protocols.

Eco-friendly synthetic protocols are also gaining traction. Water-mediated microwave-assisted synthesis has been successfully employed for the one-pot, three-component synthesis of 1,2,3-triazolyl-pyridine hybrids in excellent yields. researchgate.net This approach not only reduces the reliance on volatile organic solvents but can also significantly shorten reaction times. Exploring other green chemistry techniques, such as mechanochemical synthesis under ball-milling conditions or the use of recyclable reaction media like polyethylene (B3416737) glycol, could further enhance the sustainability of producing these compounds. acs.orgusp.br

Moreover, the development of sequential catalytic processes offers sophisticated control over the final molecular architecture. A one-pot coupling-cyclization-desilylation-CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) sequence has been used to efficiently prepare substituted 1H-1,2,3-triazol-4-yl-pyrrolo[2,3-b]pyridines. researchgate.net This type of tandem reaction, where multiple bond-forming events occur in a single reaction vessel, represents a powerful strategy for constructing complex heterocyclic systems from simple precursors. Future work could expand this concept to create a wider diversity of functionalized pyridyl-triazole derivatives.

Diversification of Metal-Ligand Architectures

The 4-(1H-1,2,3-triazol-1-yl)pyridine scaffold is an excellent ligand for a wide range of metal ions, and the diversification of the resulting metal-ligand architectures is a key area for future research. The ability to control the coordination geometry and the electronic properties of the resulting complexes is crucial for their application in catalysis, sensing, and materials science.

Research has shown that pyridyl-1,2,3-triazole ligands can serve as effective replacements for more traditional polypyridyl ligands like bipyridine and terpyridine. acs.org However, the coordination behavior can be complex. For example, in certain copper(I) complexes, a nominally tridentate bis(triazolyl)pyridine ligand was found to coordinate in a bidentate fashion. acs.org Understanding and controlling such coordination modes is essential for designing functional molecular switches and other dynamic systems.

The stability and properties of the metal complexes are also highly dependent on the specific isomer of the pyridyl-triazole ligand used. Comparative studies of "regular" 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine and "inverse" 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine ligands have revealed significant differences in the stability of their metal complexes. acs.org Density functional theory (DFT) calculations and ligand exchange studies indicate that complexes with the regular isomer are generally more stable. acs.org This highlights the importance of regioselective synthesis and the potential to tune the lability of metal complexes by choosing the appropriate ligand isomer.